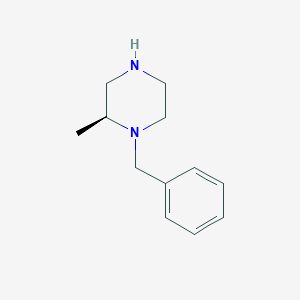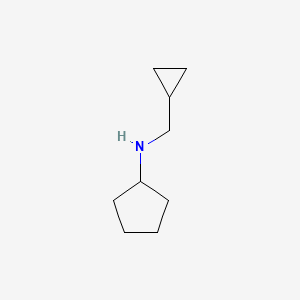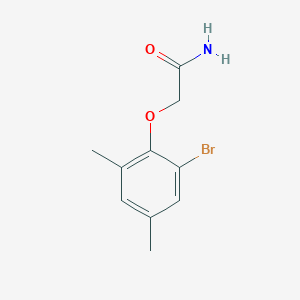
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide, also known as NEME, is an important synthetic intermediate used in the pharmaceutical industry. It is a versatile molecule that can be used in various chemical processes and is commonly used in the synthesis of many drugs. NEME is a versatile molecule that can be used in various chemical processes and is commonly used in the synthesis of many drugs. NEME is a key intermediate in the synthesis of many drugs, including antibiotics, antifungal agents, antivirals, and other therapeutic agents.
Mécanisme D'action
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide acts as an amine-based catalyst in chemical reactions. It is used to catalyze the reaction of an amine and an ethylbenzene to form a new molecule. This reaction is known as the Mannich reaction. N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide is also used to catalyze the condensation of aldehydes and ketones to form an imine. This reaction is known as the aldol condensation.
Biochemical and Physiological Effects
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide has been studied for its potential biochemical and physiological effects. Studies have shown that N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide can act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide has also been found to have anti-inflammatory and anti-bacterial properties. In addition, N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide has been found to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide is a versatile molecule that can be used in a variety of lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. However, N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide can be toxic in high concentrations and should be handled with care. It is also important to ensure that the N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide is properly purified before use.
Orientations Futures
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide is an important intermediate for the synthesis of many drugs, and further research is needed to understand its potential applications. Future research should focus on the development of more efficient and cost-effective methods for the synthesis of N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide. In addition, further research should focus on the potential biochemical and physiological effects of N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide. Finally, further research should focus on the development of more efficient and cost-effective methods for the synthesis of N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide-containing drugs.
Méthodes De Synthèse
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide can be synthesized by a variety of methods. The most common method is the reaction of ethylbenzene and ammonia in the presence of a base catalyst, such as sodium hydroxide. This method produces a mixture of N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide and other by-products, which must be separated and purified. Another method involves the reaction of ethylbenzene and an amine in the presence of a base catalyst. This method produces a mixture of N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide and other by-products, which must be separated and purified.
Applications De Recherche Scientifique
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide is used in a variety of scientific research applications. It is used in the synthesis of drugs, including antibiotics, antifungal agents, antivirals, and other therapeutic agents. It is also used in the synthesis of polymers, dyes, and other materials. N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide is also used in the synthesis of fluorescent molecules for use in biological research.
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-22-10-11-23-17-7-5-4-6-15(17)18(21)20-16-12-14(19)9-8-13(16)2/h4-9,12H,3,10-11,19H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLXQOXIZMMSEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1385783.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid](/img/structure/B1385785.png)

![2-[(3-Ethoxypropyl)amino]nicotinic acid](/img/structure/B1385788.png)
![(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine](/img/structure/B1385790.png)







![3-{[(3-Methoxypropyl)amino]methyl}phenol](/img/structure/B1385802.png)